molecular formula C8H7FN2O B1326646 (5-Fluorobenzo[d]oxazol-2-yl)methanamine CAS No. 944907-48-6

(5-Fluorobenzo[d]oxazol-2-yl)methanamine

Cat. No.: B1326646
CAS No.: 944907-48-6
M. Wt: 166.15 g/mol
InChI Key: YUBZHWQAFHIACC-UHFFFAOYSA-N
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Description

(5-Fluorobenzo[d]oxazol-2-yl)methanamine is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring The presence of a fluorine atom at the 5-position of the benzene ring and a methanamine group at the 2-position of the oxazole ring makes this compound unique

Scientific Research Applications

(5-Fluorobenzo[d]oxazol-2-yl)methanamine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluorobenzo[d]oxazol-2-yl)methanamine typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated precursors. One common method includes the reaction of 2-aminophenol with 4-fluorobenzoyl chloride in the presence of a base, followed by cyclization to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (5-Fluorobenzo[d]oxazol-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Uniqueness: (5-Fluorobenzo[d]oxazol-2-yl)methanamine is unique due to the specific positioning of the fluorine atom and the methanamine group, which confer distinct chemical and biological properties. The presence of fluorine enhances its stability and lipophilicity, making it a valuable compound in drug design and material science .

Properties

IUPAC Name

(5-fluoro-1,3-benzoxazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBZHWQAFHIACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649185
Record name 1-(5-Fluoro-1,3-benzoxazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944907-48-6
Record name 1-(5-Fluoro-1,3-benzoxazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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